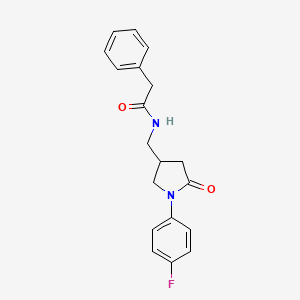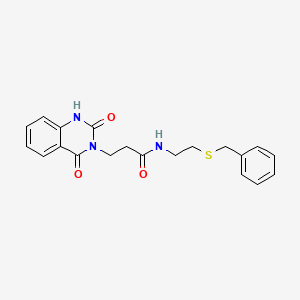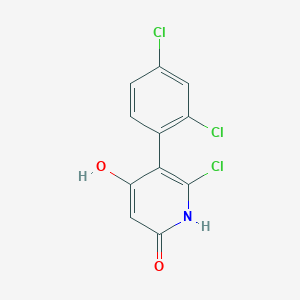
1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, also known as DMTHPIH, is a synthetic organic compound used in various scientific research applications. It is a derivative of indole, a nitrogen-containing heterocyclic aromatic organic compound, and is characterized by its high solubility in water and other solvents. DMTHPIH is a useful chemical compound for laboratory experiments as it can be used to explore the biological properties of indole-containing compounds, as well as to study the structure and properties of other compounds.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Research has explored various synthetic approaches and chemical reactions involving indole derivatives, which may share similarities with the synthesis and reactivity of 1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride. For example, studies on the facile preparation of indole derivatives highlight the potential for creating selectively substituted compounds with putative biological interest, indicating a broad area of research for indole-based compounds in medicinal chemistry and organic synthesis (Demopoulos, Nicolaou, & Zika, 2003). Similarly, the exploration of oligomerization and polymerization reactions of indoles in acidic media provides insights into the complex chemistry of indole derivatives and their potential applications in drug design and material science (Grose & Bjeldanes, 1992).
Potential Biological Activities
The structural motif of indole and its derivatives is known to exhibit a wide range of biological activities. Studies investigating the aldose reductase inhibitory potential of certain indole derivatives indicate the therapeutic potential of these compounds in treating complications related to diabetes and oxidative stress (Demopoulos, Nicolaou, & Zika, 2003). This underscores the importance of research on indole-based compounds like this compound in discovering new therapeutic agents.
Advanced Materials and Chemical Research
The chemistry of indoles also extends to the development of new materials and advanced chemical research. For instance, the synthesis and functionalization of indoles through palladium-catalyzed reactions have opened new avenues for creating complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Cacchi & Fabrizi, 2005). The exploration of indole derivatives in creating non-linear optical materials and understanding their electronic and structural properties further demonstrates the versatility of indole chemistry in contributing to the advancement of scientific research (Uludağ & Serdaroğlu, 2020).
Propiedades
IUPAC Name |
1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2;/h3-7,16H,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSYZQOIOVDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)

![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)
![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)
![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)
![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)